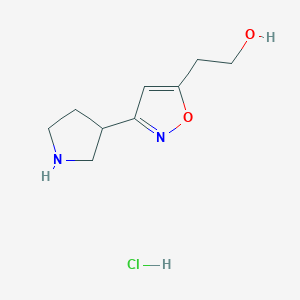
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide
Overview
Description
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its molecular structure, which includes an ethyl group, a methylamino group, and a hydrobromide ion.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl bromoacetate and methylamine.
Reaction Steps: The synthesis involves a multi-step reaction process. Initially, ethyl bromoacetate is reacted with methylamine to form an intermediate compound. This intermediate is then cyclized with thiourea to form the thiazole ring. Finally, the product is treated with hydrobromic acid to yield the hydrobromide salt.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of continuous flow reactors, precise temperature control, and the recycling of unreacted starting materials to minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the thiazole ring or other functional groups within the molecule.
Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the thiazole ring, such as thiazol-4-one derivatives.
Reduction Products: Reduced forms of the thiazole ring or other functional groups.
Substitution Products: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is used as a building block in organic synthesis, particularly in the construction of more complex thiazole-based molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: It is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate: This compound is structurally similar but lacks the hydrobromide ion.
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate chloride: Another derivative with a chloride ion instead of hydrobromide.
Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate sulfate: A sulfate derivative of the compound.
Uniqueness: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is unique due to its hydrobromide ion, which can influence its solubility, stability, and reactivity compared to other derivatives.
Properties
IUPAC Name |
ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAFIRKGSSJVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)










![1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)


